Cas no 25523-97-1 ((3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine)

(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine structure
25523-97-1 structure
Product Name:(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine
CAS-nummer:25523-97-1
MF:C16H19ClN2
MW:274.788462877274
CID:276275
PubChem ID:33036
Update Time:2025-11-02

(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Pyridinepropanamine, g-(4-chlorophenyl)-N,N-dimethyl-,(gS)-
    • (3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
    • (S)-Chloropheniramine
    • CHLORPHENIRAMINE
    • DEXCHLORPHENIRAMINE
    • DEXCHLORPHENIRAMINE MALEATE
    • D-Chlorpheniramine
    • Destral
    • dexchlorphenamine
    • Dexclorfeniramina
    • Fortamine
    • Isomerine
    • Phendextro
    • Polaramin
    • Trenelone
    • (3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine
    • DB13679
    • Dexchlorpheniraminum (INN-Latin)
    • HY-117501
    • DEXCHLORPHENIRAMINE [WHO-DD]
    • AB00698452_08
    • CHEBI:4464
    • PDSP1_000611
    • (+)-Chlorpheniramine
    • dexclorfeniramine
    • NCGC00162110-01
    • SDCCGSBI-0050252.P003
    • desclorfeniramina
    • Chlorphenamine, (s)-
    • (S)-(+)-2-[p-chloro-alpha-[2-(dimethylamino)ethyl]benzyl]pyridine
    • (3S)-3-(4-chlorophenyl)-N, N-dimethyl-3-pyridin-2-ylpropan-1-amine
    • Chlo-amine
    • AKOS025310177
    • (S)-3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
    • 2-PYRIDINEPROPANAMINE, .GAMMA.-(4-CHLOROPHENYL)-N,N-DIMETHYL-, (.GAMMA.S)-
    • EINECS 247-073-7
    • D-2-
    • Dexchlorpheniraminum
    • NS00098761
    • DEXCHLORPHENIRAMINE [HSDB]
    • Chlorpheniramine, d-
    • Dexchlorpheniraminum [INN-Latin]
    • NCGC00162110-03
    • BIDD:GT0027
    • Chlorpheniramine, (s)-
    • (S)-(+)-2-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine
    • DTXCID60102716
    • NCGC00162110-07
    • d-Chloropheniramine
    • CHEMBL1201353
    • D07803
    • [(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
    • 25523-97-1
    • NCGC00162110-02
    • R06AB02
    • (S)-gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine
    • Q937085
    • DEXCHLORPHENIRAMINE [INN]
    • Dapriton (TN)
    • Dexclorfeniramina [INN-Spanish]
    • Lopac0_000264
    • D-2-(p-Chloro-alpha-(2-dimethylaminoethyl)benzyl)pyridine
    • GTPL1210
    • SBI-0050252.P002
    • CHLORPHENIRAMINE D-FORM [MI]
    • Chlorpheniramine d-form
    • DTXSID50180225
    • Dapriton
    • Pyridine, 2-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)-
    • HSDB 3054
    • Dexchlorpheniramine [INN:BAN]
    • CCG-204359
    • DEXCHLORPHENIRAMINE [VANDF]
    • UNII-3Q9Q0B929N
    • PDSP2_000608
    • 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, (S)-
    • C06946
    • 2-PYRIDINEPROPANAMINE, gamma-(4-CHLOROPHENYL)-N,N-DIMETHYL-, (gammaS)-
    • (+)-3-p-Chlorphenyl-3-pyrid-2'-ylpropyl)dimethylamin
    • Dexchlorpheniramine (INN)
    • SCHEMBL3538
    • AB00698452_07
    • 3Q9Q0B929N
    • Dexclorfeniramina (INN-Spanish)
    • (+)-N,N-Dimethyl-(3-(4-chlorphenyl)-3-(2-pyridyl)propyl)amin
    • EN300-18563907
    • DA-62807
    • SOYKEARSMXGVTM-HNNXBMFYSA-N
    • BRD-K39462424-050-09-8
    • Inchi: 1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
    • InChI-sleutel: SOYKEARSMXGVTM-HNNXBMFYSA-N
    • LACHT: ClC1C=CC(=CC=1)[C@@H](C1C=CC=CN=1)CCN(C)C

Berekende eigenschappen

  • Exacte massa: 274.12400
  • Monoisotopische massa: 274.124
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 5
  • Complexiteit: 249
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 16.1A^2

Experimentele eigenschappen

  • Dichtheid: 1.107
  • Kookpunt: 379°Cat760mmHg
  • Vlampunt: 183°C
  • Brekindex: 1.565
  • PSA: 16.13000
  • LogboekP: 3.81860
  • Specifieke rotatie: D25 +49.8° (c = 1 in DMF)

(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-18563907-0.05g
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
25523-97-1
0.05g
$73.0 2023-09-18

(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine Gerelateerde literatuur

Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.